1,2-Dimethylphenanthrene
Overview
Description
1,2-Dimethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in petroleum and coal tar. It has been widely used in various fields such as organic synthesis, material science, and environmental chemistry.
Scientific Research Applications
Synthesis Techniques
1,2-Dimethylphenanthrene, a derivative of the phenanthrene molecule, has been a subject of interest in synthetic organic chemistry. For instance, Jung and Koreeda (1989) demonstrated an efficient synthesis method for 1,4-dimethylphenanthrene, a close relative of 1,2-dimethylphenanthrene, using a furan/dimethyl-1-naphthyne cycloaddition reaction followed by direct deoxygenation (Kee-Yong Jung & M. Koreeda, 1989). Similarly, Nasipuri and Dalal (1975) reported the synthesis of 1-isopropyl-2,8-dimethylphenanthrene, showcasing the versatility of the phenanthrene structure in accommodating various substituents (D. Nasipuri & I. Dalal, 1975).
Analytical and Physical Chemistry
The study of dimethylphenanthrene isomers, including 1,2-dimethylphenanthrene, extends to analytical chemistry and physical properties exploration. Garrigues et al. (1989) investigated the retention behavior of various dimethylphenanthrene isomers in reversed-phase liquid chromatography, highlighting the molecular shape influence on their chromatographic properties (P. Garrigues et al., 1989). Fisher et al. (1996) explored the use of Gas Chromatography – Fourier Transform Infrared Spectroscopy (GC-FTIR) for analyzing complex mixtures of dimethylphenanthrenes, demonstrating its utility in distinguishing isomers (S. Fisher et al., 1996).
Environmental and Ecotoxicology Studies
The derivatives of dimethylphenanthrene, such as 1,2-dimethylphenanthrene, have been investigated in environmental and ecotoxicological contexts. Rhodes et al. (2005) used the Japanese medaka assay to study the effects of dimethylated polycyclic aromatic hydrocarbons (PAHs) like 3,6-dimethylphenanthrene on embryonic development, shedding light on the biological impacts of these compounds (S. Rhodes et al., 2005).
Source Apportionment in Environmental Samples
Benner et al. (1995) utilized the relative concentrations of dimethylphenanthrene isomers to differentiate between residential wood combustion and motor vehicle emissions in environmental samples, demonstrating the utility of these compounds in source apportionment studies (B. Benner et al., 1995).
properties
IUPAC Name |
1,2-dimethylphenanthrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-7-9-16-14(12(11)2)10-8-13-5-3-4-6-15(13)16/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWRLTWCQYWZFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=CC=CC=C3C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942429 | |
Record name | 1,2-Dimethylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30942429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethylphenanthrene | |
CAS RN |
20291-72-9 | |
Record name | Phenanthrene, 1,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020291729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dimethylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30942429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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